(R)-2-Chloromandelic Acid Ethyl Ester

Enantioselective hydrolysis Kinetic resolution Chiral ester resolution

(R)-2-Chloromandelic Acid Ethyl Ester (CAS 421545-87-1) is a chiral α-hydroxy ester belonging to the 2-chloromandelate family. As the optically pure (R)-enantiomer of ethyl 2-chloromandelate, it serves as a key intermediate in the synthesis of (S)-clopidogrel, a widely prescribed antiplatelet agent.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 421545-87-1
Cat. No. B041048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloromandelic Acid Ethyl Ester
CAS421545-87-1
Synonyms(αR)-2-Chloro-α-hydroxybenzeneacetic Acid Ethyl Ester
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1Cl)O
InChIInChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1
InChIKeyRSTUSWAHELSQMB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-2-Chloromandelic Acid Ethyl Ester (CAS 421545-87-1) – Chiral Building Block for Asymmetric Synthesis


(R)-2-Chloromandelic Acid Ethyl Ester (CAS 421545-87-1) is a chiral α-hydroxy ester belonging to the 2-chloromandelate family. As the optically pure (R)-enantiomer of ethyl 2-chloromandelate, it serves as a key intermediate in the synthesis of (S)-clopidogrel, a widely prescribed antiplatelet agent [1]. The compound bears a stereogenic center adjacent to both the hydroxyl and ester functionalities, rendering its absolute configuration critical for downstream stereochemical outcomes. Unlike the free acid form, this ethyl ester is a colorless oil at ambient temperature, which influences its handling and formulation in synthetic workflows .

Why Generic Substitution Fails for (R)-2-Chloromandelic Acid Ethyl Ester: Enantiomer and Ester-Specific Performance Gaps


Interchanging (R)-2-Chloromandelic Acid Ethyl Ester with its (S)-enantiomer, the free acid, or the methyl ester analog can lead to catastrophic loss of enantioselectivity or reaction productivity in chiral synthesis. The (S)-enantiomer exhibits an enantioselectivity (E) greater than 200 in enzymatic resolution, whereas the (R)-enantiomer shows E < 5 [1]. Substituting the ethyl ester with the methyl ester alters the substrate partitioning and rate-limiting step in biphasic biocatalytic systems, with the methyl ester demonstrating optimal enantioselectivity profiles [2]. Using the free acid (R)-2-chloromandelic acid instead of the ethyl ester removes the ester leaving group and fundamentally changes reactivity in transesterification and hydrolysis-based resolution processes. These performance gaps directly affect yield, optical purity, and process scalability.

Quantitative Differentiation Evidence for (R)-2-Chloromandelic Acid Ethyl Ester: Comparator-Based Performance Data


Enantioselectivity Gap: (R)- vs (S)-2-Chloromandelate Ethyl Ester in Klebsiella oxytoca Hydrolase Resolution

In biphasic hydrolytic resolution catalyzed by Klebsiella oxytoca esterase SNSM-87, the (S)-2-chloromandelate ethyl ester exhibits an enantioselectivity (E) exceeding 200, whereas the (R)-enantiomer shows E < 5 [1]. The Brønsted slope for the fast-reacting (S)-enantiomer is 25.7 (indicating rate-limiting breakdown of tetrahedral intermediates), compared to 4.13 for the (R)-enantiomer, confirming fundamentally different rate-limiting steps in the acylation mechanism [1]. This means that when racemic (R,S)-ethyl 2-chloromandelate undergoes enzymatic resolution, the (S)-ester is preferentially hydrolyzed, leaving the desired (R)-ester enriched.

Enantioselective hydrolysis Kinetic resolution Chiral ester resolution

Biocatalytic Reduction Productivity: Ethyl vs Methyl Ester in Baker's Yeast-Mediated Synthesis

In Baker's yeast-mediated asymmetric reduction of 2-chlorobenzoylformate esters, the ethyl ester substrate achieved 88.5% conversion with 98.5% optical purity, while the methyl ester reached 99.9% conversion with 98.45% optical purity, and the butyl ester gave 99.7% conversion with 98.4% optical purity [1]. The ethyl ester thus shows lower conversion efficiency compared to methyl and butyl esters under identical biocatalytic conditions, indicating that ester chain length modulates substrate acceptance by the yeast reductase system [1].

Biocatalytic reduction Baker's yeast Asymmetric synthesis

Cofactor-Free Biocatalytic Reduction: Methyl (R)-2-Chloromandelate at Industrial Substrate Loading with CgKR1

Using the carbonyl reductase CgKR1 from Candida glabrata coupled with glucose dehydrogenase (GDH), methyl o-chlorobenzoylformate was reduced at an unprecedented substrate loading of 300 g·L⁻¹ to yield methyl (R)-2-chloromandelate with 98.7% ee and near-stoichiometric conversion, without requiring external addition of expensive cofactor (NADPH) [1]. This represents the highest reported substrate loading for this class of α-keto ester reduction. While this study employed the methyl ester, the CgKR1 enzyme exhibits broad substrate tolerance for keto esters, and the ethyl ester analog is expected to be a competent substrate based on the enzyme's documented substrate profile [1].

Carbonyl reductase Cofactor-free biocatalysis Industrial biotransformation

Enzymatic Transesterification Resolution: (R)- vs (S)-2-Chloromandelic Acid Ester Differentiation in Lipase AK-Catalyzed Systems

In lipase AK-catalyzed irreversible transesterification of racemic 2-chloromandelic acid with vinyl acetate in organic solvent, the (R)-enantiomer was preferentially converted, achieving conversion of (R)-2-ClMA ≥98.85% and enantiomeric excess of the remaining substrate (ee_s) ≥98.15% under optimized conditions [1]. A quantitative Ping-Pong bi-bi kinetic model was validated against experimental data, enabling predictive optimization of enantiomer separation [1]. This contrasts with the hydrolytic resolution behavior where the (S)-ester is the fast-reacting enantiomer, demonstrating that the choice of resolution method (hydrolysis vs transesterification) determines which enantiomer is enriched and must be matched to the target compound.

Lipase-catalyzed resolution Transesterification Chiral separation

Commercial Enantiomeric Purity Benchmark: (R)-2-Chloromandelic Acid ChiPros® Standard vs Racemic and (S)-Forms

The BASF ChiPros® (R)-(-)-2-chloromandelic acid (free acid form) is commercially available with enantiomeric excess ≥98.5% and HPLC purity ≥97.5% . A higher-grade variant (99+% ee) is also listed . In contrast, racemic 2-chloromandelic acid (CAS 10421-85-9) is sold as a racemic compound requiring additional resolution steps [1]. The (R)-ethyl ester (CAS 421545-87-1) is typically derived from the (R)-free acid via esterification, and its optical purity directly inherits that of the parent acid. Procurement of the pre-formed (R)-ethyl ester bypasses the additional synthetic step and quality control burden of esterifying the free acid in-house.

Enantiomeric purity Quality specification Chiral building block procurement

Kinetic Constants for (R,S)-Ethyl 2-Chloromandelate Resolution: Substrate-Specific Rate Parameters

The kinetic resolution of (R,S)-ethyl 2-chloromandelate using Klebsiella oxytoca hydrolase in biphasic isooctane/aqueous media yielded distinct kinetic constants: k₂R = 4.6 × 10⁻³ mmol/h·g, k₂S = 18.2 mmol/h·g, KmR = 0.72 mM, KmS = 0.90 mM, and KI = 65.5 mM [1]. The ~4,000-fold higher k₂ for the (S)-enantiomer confirms strong enzyme preference for the (S)-ester, leaving the (R)-ester enriched. This was the first report of hydrolytic resolution of this substrate class, enabled by the thermally stable hydrolase overcoming the steric hindrance of the ortho-chlorophenyl moiety [1].

Enzyme kinetics Biphasic resolution Klebsiella oxytoca hydrolase

Evidence-Backed Application Scenarios for (R)-2-Chloromandelic Acid Ethyl Ester in Research and Industrial Settings


Clopidogrel Intermediate Synthesis: Direct Use of Pre-Resolved (R)-Ethyl Ester to Bypass Resolution Steps

(R)-2-Chloromandelic Acid Ethyl Ester is a direct precursor to (R,S)-ethyl 2-chloromandelate, the critical chiral intermediate in (S)-clopidogrel manufacture . The ~4,000-fold kinetic preference of Klebsiella oxytoca hydrolase for the (S)-enantiomer [1] means that starting from racemic material requires a dedicated enzymatic resolution step. Procuring the pre-resolved (R)-ethyl ester eliminates this unit operation, reducing process complexity, cycle time, and yield loss. Industrial users developing clopidogrel generic APIs benefit from the compound's established role in the regulatory synthesis pathway and the availability of high-ee commercial material (≥98.5% ee via BASF ChiPros® lineage) .

Chiral Alcohol Synthesis via Ester Functionalization and Subsequent Reduction

The (R)-2-Chloromandelic Acid Ethyl Ester serves as a starting material for the preparation of enantiomerically enriched chiral alcohols . The ester functionality allows selective reduction to the corresponding 1,2-diol without racemization of the stereogenic center, while the ortho-chloro substituent provides a handle for further cross-coupling or nucleophilic aromatic substitution. The 98.7% ee benchmark established by CgKR1-mediated reduction of the analogous methyl ester [2] sets a quality target for chiral alcohol derivatives prepared from this scaffold.

Method Development for Asymmetric Reduction Catalysts Using the Ethyl Ester as a Benchmark Substrate

The ethyl ester of 2-chlorobenzoylformic acid serves as a sterically demanding, industrially relevant benchmark substrate for evaluating new asymmetric hydrogenation catalysts and biocatalysts. The documented performance of Baker's yeast (88.5% conversion, 98.5% ee for the ethyl ester vs 99.9% for the methyl ester) [3] and CgKR1 carbonyl reductase (300 g·L⁻¹ loading, 98.7% ee for the methyl ester) [2] provides quantitative baselines against which novel catalytic systems can be benchmarked. The ortho-chloro substituent presents a steric challenge that differentiates catalyst performance more effectively than unsubstituted mandelate esters.

Enzymatic Resolution Process Development and Kinetic Modeling Studies

The well-characterized kinetic parameters for (R,S)-ethyl 2-chloromandelate hydrolysis (k₂R, k₂S, KmR, KmS, KI) [1] and the Brønsted slope analysis (25.7 for (S)- vs 4.13 for (R)-enantiomer) [4] make this compound an ideal model substrate for developing and validating kinetic models of biphasic enzymatic resolution. Process engineers optimizing industrial-scale chiral resolution can use these parameters to simulate conversions, predict enantiomeric enrichment, and design continuous-resolution processes without extensive experimentation.

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